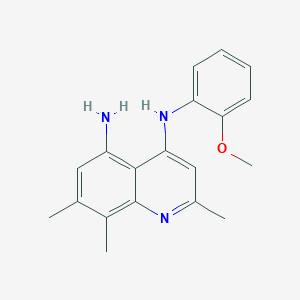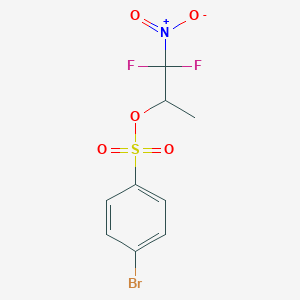![molecular formula C13H15N3O4 B376936 2-[4-(4-ETHOXYPHENYL)-5-NITRO-1H-IMIDAZOL-1-YL]-1-ETHANOL CAS No. 65020-47-5](/img/structure/B376936.png)
2-[4-(4-ETHOXYPHENYL)-5-NITRO-1H-IMIDAZOL-1-YL]-1-ETHANOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-ETHOXYPHENYL)-5-NITRO-1H-IMIDAZOL-1-YL]-1-ETHANOL is a synthetic organic compound that belongs to the class of imidazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-ETHOXYPHENYL)-5-NITRO-1H-IMIDAZOL-1-YL]-1-ETHANOL typically involves multi-step organic reactions. One common method includes the nitration of 4-ethoxyphenyl imidazole, followed by the introduction of an ethanol group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4-ETHOXYPHENYL)-5-NITRO-1H-IMIDAZOL-1-YL]-1-ETHANOL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-[4-(4-ETHOXYPHENYL)-5-NITRO-1H-IMIDAZOL-1-YL]-1-ETHANOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-ETHOXYPHENYL)-5-NITRO-1H-IMIDAZOL-1-YL]-1-ETHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and imidazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- N,N-diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}-ethan-1-amine
Uniqueness
2-[4-(4-ETHOXYPHENYL)-5-NITRO-1H-IMIDAZOL-1-YL]-1-ETHANOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the imidazole ring allows for diverse applications and interactions that are not commonly found in other similar compounds.
Propiedades
Número CAS |
65020-47-5 |
|---|---|
Fórmula molecular |
C13H15N3O4 |
Peso molecular |
277.28g/mol |
Nombre IUPAC |
2-[4-(4-ethoxyphenyl)-5-nitroimidazol-1-yl]ethanol |
InChI |
InChI=1S/C13H15N3O4/c1-2-20-11-5-3-10(4-6-11)12-13(16(18)19)15(7-8-17)9-14-12/h3-6,9,17H,2,7-8H2,1H3 |
Clave InChI |
DDLKHRGQHCQCNF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=C(N(C=N2)CCO)[N+](=O)[O-] |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=C(N(C=N2)CCO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dimethoxyphenyl)-1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B376853.png)
![9-Ethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B376855.png)
![9-ALLYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE](/img/structure/B376856.png)
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B376860.png)
![9-butyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B376862.png)
![6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B376864.png)





![1-[1-(4-bromophenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B376872.png)
![1-[1-(3-bromophenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B376873.png)
![1-[5-Hydroxy-2-methyl-1-(4-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B376874.png)
